![molecular formula C22H27D5O5 B586486 Resolvin D2-d5 CAS No. 1881277-33-3](/img/structure/B586486.png)
Resolvin D2-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resolvin D2-d5, also known as RvD2-d5, is a metabolite of docosahexaenoic acid (DHA) with anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . Resolvins are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .
Synthesis Analysis
The complete stereochemistry of endogenous RvD2 was determined by physical matching with compounds prepared by total organic synthesis . The structure of resolvin D5 was established and confirmed with results from total organic synthesis .Molecular Structure Analysis
The molecular formula of Resolvin D2 is C22H32O5 . It has three hydroxy substituents at positions 7, 16, and 17 . The molecular weight is 376.5 g/mol .Chemical Reactions Analysis
Resolvin D2 is produced physiologically from the sequential oxygenation of DHA by 15- and 5- lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation .Physical And Chemical Properties Analysis
The molecular weight of Resolvin D2 is 376.5 g/mol . It is a member of the class of resolvins that is docosahexaenoic acid carrying three hydroxy substituents at positions 7, 16, and 17 .Wissenschaftliche Forschungsanwendungen
Chronic Pain Management
Resolvin D2 (RvD2) has been found to reduce chronic neuropathic pain and bone cancer pain. It does this by inhibiting IL-17 secretion, CXCL1 release, and astrocyte activation in the spinal cord. This was demonstrated in two mouse models of chronic pain, including sciatic nerve ligation-caused neuropathic pain and sarcoma-caused bone cancer pain .
Inflammation Resolution
RvD2 is a bioactive, specialized pro-resolving mediator derived from docosahexaenoic acid. It exhibits potent resolution of inflammation in several neurological disorders . The process of resolving inflammation necessitates the removal of crucial inflammatory cells and the reduction of pro-inflammatory mediators present in the sites of inflammation .
Rheumatoid Arthritis Treatment
Resolvins and protectins, including RvD2, have shown pro-resolving and anti-inflammatory effects in rheumatoid arthritis (RA). They trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .
Bone Marrow-Derived Osteoclast Growth
RvD5 has been found to decrease bone marrow-derived osteoclast growth and interfere with osteoclastogenesis at the molecular level .
Leukocyte Regulation
RvD2 is a potent regulator of leukocytes and controls microbial sepsis .
Topical Administration
Topical administration of RvD2 has been found to increase fluorescence intensity, indicating its potential use in imaging and diagnostic applications .
Wirkmechanismus
Target of Action
Resolvin D2-d5, a derivative of Resolvin D2, primarily targets myogenic cells and macrophages . It plays a crucial role in muscle regeneration, particularly in conditions like Duchenne Muscular Dystrophy . It also targets leukocytes, controlling microbial sepsis .
Mode of Action
Resolvin D2-d5 interacts with its targets to promote the resolution of inflammation. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .
Biochemical Pathways
Resolvin D2-d5 is a metabolite of docosahexaenoic acid (DHA) and is synthesized during the initial phases of acute inflammatory responses . It is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation . It reduces leukocyte–endothelial interactions in vivo by endothelial-dependent nitric oxide production, and by direct modulation of leukocyte adhesion receptor expression .
Pharmacokinetics
It is known that it is a product of the action of 15- and 5-lipoxygenase on dha . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Resolvin D2-d5 has potent anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . In mice with microbial sepsis initiated by caecal ligation and puncture, Resolvin D2-d5 sharply decreased both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .
Action Environment
The action of Resolvin D2-d5 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response . The global prevalence of pain as a primary symptom in RA is influenced by the interplay between inflammation and its resolution . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
Resolvins are a new family of lipid mediators enzymatically generated within resolution networks that possess unique and specific functions to orchestrate catabasis, the phase in which disease declines . They are under preliminary research for their involvement in promoting restoration of normal cellular function following the inflammation that occurs after tissue injury . The future directions of Resolvin D2-d5 research could involve further investigation into its anti-inflammatory and anti-infective activities, as well as its potential applications in treating conditions characterized by inflammation.
Eigenschaften
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XNSNRJMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.